VDR Receptor Binding Affinity is Comparable to Calcitriol (1,25(OH)₂D₃)
1,24(R)-dihydroxyvitamin D3 exhibits a binding affinity for the vitamin D receptor (VDR) that is indistinguishable from that of the natural hormone, 1,25-dihydroxyvitamin D3 (calcitriol). In competitive binding assays using a receptor isolated from the epidermis of newborn mice, both compounds showed the same affinity [1][2]. A separate study in cultured human keratinocytes found that 1,24(R)-(OH)₂D₃ had a slightly higher affinity for the VDR than 1,25(OH)₂D₃, which correlated with its greater growth-inhibitory effect [3]. This binding equivalence is a prerequisite for its potent genomic effects.
| Evidence Dimension | VDR Binding Affinity |
|---|---|
| Target Compound Data | Equivalent binding affinity to 1,25(OH)₂D₃ |
| Comparator Or Baseline | 1,25-dihydroxyvitamin D3 (calcitriol) - Equivalent binding affinity |
| Quantified Difference | No significant difference (0-fold change) |
| Conditions | Receptor binding assay using VDR isolated from newborn mouse epidermis [1][2] |
Why This Matters
This ensures that 1,24(R)-dihydroxyvitamin D3 is a fully competent VDR agonist, which is the foundational requirement for its downstream biological effects and a key differentiator from weaker VDR ligands like 25(OH)D₃.
- [1] Matsunaga, T., et al. (1990). 1,24(R)-Dihydroxyvitamin D3, a Novel Active Form of Vitamin D3 with High Activity for Inducing Epidermal Differentiation but Decreased Hypercalcemic Activity. The Journal of Dermatology, 17(3), 135-142. View Source
- [2] Matsunaga, T., et al. (1990). 1,24(R)-Dihydroxyvitamin D3, a novel active form of vitamin D3 with high activity for inducing epidermal differentiation but decreased hypercalcemic activity. PubMed. PMID: 2162363. View Source
- [3] Matsumoto, K., Hashimoto, K., Kiyoki, M., Yamamoto, M., & Yoshikawa, K. (1990). Effect of 1,24R-dihydroxyvitamin D3 on the Growth of Human Keratinocytes. The Journal of Dermatology, 17(2), 97-103. View Source
